molecular formula C17H19N3O2 B2576065 N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1904219-18-6

N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No.: B2576065
CAS No.: 1904219-18-6
M. Wt: 297.358
InChI Key: AQJZNLPLJLGZCP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyridin-3-yloxy group: This step usually involves nucleophilic substitution reactions where a pyridine derivative is introduced.

    Introduction of the carboxamide group: This can be done through amide bond formation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxylate: A similar compound with a carboxylate group instead of a carboxamide.

    N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-sulfonamide: A sulfonamide analog with different chemical properties.

Uniqueness

N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its biological activity, solubility, and stability compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-5-6-14(8-13(12)2)19-17(21)20-10-16(11-20)22-15-4-3-7-18-9-15/h3-9,16H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJZNLPLJLGZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)OC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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